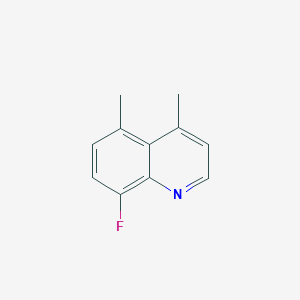

8-Fluoro-4,5-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

8-fluoro-4,5-dimethylquinoline |

InChI |

InChI=1S/C11H10FN/c1-7-3-4-9(12)11-10(7)8(2)5-6-13-11/h3-6H,1-2H3 |

InChI Key |

QUEBRQHAGADEST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=NC2=C(C=C1)F)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 8 Fluoro 4,5 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Characterization of Alkyl and Aromatic Spin Systems

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the arrangement of hydrogen atoms within a molecule. For 8-Fluoro-4,5-dimethylquinoline, the ¹H NMR spectrum reveals distinct signals corresponding to the methyl and aromatic protons. The two methyl groups at positions 4 and 5 are expected to appear as singlets in the upfield region of the spectrum. The aromatic protons on the quinoline (B57606) ring system will exhibit more complex splitting patterns due to spin-spin coupling with each other and potentially with the fluorine atom. The chemical shifts and coupling constants of these aromatic protons provide crucial information for assigning their specific positions on the quinoline core.

Table 1: Representative ¹H NMR Data for Substituted Quinolines This table contains representative data for structurally similar compounds to illustrate expected chemical shifts.

| Compound | Chemical Shift (δ) ppm and Multiplicity |

|---|---|

| 2-Cyclopentyl-4-methylquinoline | 8.05 (d), 7.91 (d), 7.65 (m), 7.47 (m), 7.16 (s), 3.34 (m), 2.66 (s), 2.16 (m), 1.88 (m), 1.75 (m), 1.62 (m) rsc.org |

| 6-Fluoro-4-methoxyquinoline | 8.71 (d), 8.02 (dd), 7.77 (dd), 7.44 (ddd), 6.73 (d), 4.02 (s) acs.org |

Carbon-13 NMR (¹³C NMR) for Elucidating the Quinoline Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons of the methyl groups will appear at the high-field end of the spectrum, while the aromatic and heterocyclic carbons will resonate at lower fields. The carbon atom directly bonded to the fluorine (C-8) will exhibit a characteristic large coupling constant (¹JCF), which is a definitive indicator of the fluorine's position.

Table 2: Representative ¹³C NMR Data for Substituted Quinolines This table contains representative data for structurally similar compounds to illustrate expected chemical shifts.

| Compound | Chemical Shift (δ) ppm |

|---|---|

| 2-Cyclopentyl-4-methylquinoline | 165.8, 147.5, 144.0, 129.4, 128.8, 126.9, 125.2, 123.4, 120.6, 48.7, 33.5, 26.0, 18.7 rsc.org |

| 6-Fluoro-4-methoxyquinoline | 162.0 (d, J = 5 Hz), 160.2 (d, J = 247 Hz), 150.7 (d, J = 2 Hz), 146.3, 131.4 (d, J = 9 Hz), 122.2 (d, J = 10 Hz), 119.8 (d, J = 26 Hz), 105.8 (d, J = 24 Hz), 100.5, 55.8 acs.org |

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Atom Confirmation and Electronic Environment Assessment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the detection and analysis of fluorine atoms in a molecule. man.ac.uk Given that ¹⁹F has a natural abundance of 100% and is a spin-½ nucleus, it provides clear and informative spectra. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) can be observed, which helps to confirm the substitution pattern on the aromatic ring. For instance, studies on similar 8-fluoroflavins have shown that the chemical shifts in ¹⁹F NMR are sensitive to changes in the electronic density of the benzene (B151609) ring. nih.gov

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure. nptel.ac.in

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, COSY would be used to establish the connectivity between the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu This technique is particularly valuable for identifying quaternary carbons (which have no attached protons) by observing their correlations to nearby protons. For example, it would show correlations from the methyl protons to the C-4 and C-5 carbons, respectively, as well as to adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu This can be used to confirm the relative positions of the substituents. For instance, a NOESY experiment could show a through-space interaction between the protons of the C-5 methyl group and the proton at C-6, confirming their adjacency.

The collective data from these 2D NMR experiments allows for a complete and confident assignment of the structure of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. doi.org When coupled with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap), ESI-MS can provide a very precise mass measurement of the molecular ion. For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the unambiguous determination of its elemental formula (C₁₁H₁₀FN). This precise mass measurement serves as a powerful confirmation of the compound's identity, complementing the structural details provided by NMR spectroscopy. Tandem mass spectrometry (MS/MS) experiments can further be used to analyze the fragmentation pattern of the molecular ion, providing additional structural information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for verifying the purity and confirming the identity of this compound. This method couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to provide information about the molecular weight and structure of the compound.

In a typical LC-MS analysis, the compound is first passed through a chromatographic column, which separates it from any impurities. The eluent is then introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected m/z value for the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₁H₁₀FN. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often within a few parts per million (ppm), which helps in confirming the elemental composition. rsc.org The presence of a single, dominant peak at the expected m/z value in the mass spectrum is a strong indicator of the compound's identity and purity. Modern LC-MS methods are crucial in the analysis of various quinoline derivatives, including those used in pharmaceutical and environmental studies. google.comlgcstandards.com

Table 1: Representative LC-MS Data for a Quinoline Derivative

| Parameter | Value |

| Retention Time | 5.12 min |

| Mass Scan Range (m/z) | 40-550 |

| Observed [M+H]⁺ | 499.0 |

| Note: This table shows example data for a related derivative, as specific LC-MS data for this compound was not available in the provided search results. Data is illustrative of typical outputs from LC-MS analysis. google.comcfsre.org |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is an essential tool for identifying the key functional groups and vibrational modes within the this compound molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals characteristic absorption bands corresponding to specific molecular vibrations.

The IR spectrum of this compound is expected to exhibit several key absorptions:

Aromatic C-H stretching: Typically observed in the range of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the methyl groups, appearing around 3000-2850 cm⁻¹. uc.edu

C=C and C=N stretching: Associated with the quinoline ring system, these bands are expected in the 1600-1475 cm⁻¹ region. libretexts.orguc.edu

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond, typically found in the 1300-1000 cm⁻¹ region. uc.edu

C-H bending: Vibrations for the aromatic and aliphatic C-H bonds will also be present in the fingerprint region (below 1500 cm⁻¹). mvpsvktcollege.ac.in

The precise positions and intensities of these bands provide a molecular fingerprint, aiding in the structural confirmation of the compound. pressbooks.pub

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 libretexts.org |

| Aliphatic C-H | Stretching | 3000-2850 uc.edu |

| C=C (aromatic) | Stretching | 1600-1475 libretexts.orguc.edu |

| C=N (quinoline) | Stretching | 1600-1475 libretexts.orguc.edu |

| C-F | Stretching | 1300-1000 uc.edu |

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

For an unambiguous determination of the three-dimensional molecular structure in the solid state, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of each atom in the molecule.

X-ray crystallography provides detailed information on:

Bond lengths and angles: Confirming the geometry of the quinoline ring and the attached substituents.

Torsional angles: Describing the conformation of the molecule.

Intermolecular interactions: Revealing how molecules pack together in the crystal lattice, including potential hydrogen bonding or π-π stacking interactions. preprints.org

The structural data obtained from X-ray crystallography for related quinoline derivatives has been instrumental in understanding their chemical and biological properties. researchgate.netacs.orgresearchgate.net

Table 3: Illustrative Crystallographic Data for a Substituted Quinoline

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = X°, β = Y°, γ = Z° |

| Molecules per Unit Cell (Z) | 1 |

| R-factor | 0.050 |

| Note: This table provides an example of the type of data obtained from an X-ray crystallography experiment for a related compound, as specific data for this compound was not available in the provided search results. preprints.orgresearchgate.net |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and fluorine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₁₁H₁₀FN).

A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its empirical formula. youtube.comyoutube.com This technique is often used in conjunction with mass spectrometry to confirm the molecular formula. For many quinoline derivatives, elemental analysis is a standard characterization method reported in the scientific literature. scienceijsar.com

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₀FN)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 75.40 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.76 |

| Fluorine (F) | 19.00 | 1 | 19.00 | 10.85 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.99 |

| Total | 175.22 | 100.00 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of this compound and for its isolation during synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of reactions and to get a preliminary assessment of sample purity. umich.edusigmaaldrich.com A small spot of the compound is applied to a TLC plate coated with an adsorbent (like silica (B1680970) gel), and the plate is developed in a suitable solvent system. The purity is indicated by the presence of a single spot after visualization (e.g., under UV light). umich.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. It utilizes high pressure to force the solvent through a column packed with a stationary phase, leading to a high-resolution separation of the components in a mixture. A detector measures the separated components as they elute from the column, generating a chromatogram. The purity of this compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. HPLC is also used for the purification of compounds. researchgate.netacs.org

Table 5: Comparison of TLC and HPLC for Purity Assessment

| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation on a planar surface | Separation in a packed column |

| Resolution | Lower | Higher |

| Quantification | Semi-quantitative | Quantitative |

| Application | Reaction monitoring, preliminary purity check umich.edu | Purity determination, isolation, quantification researchgate.net |

| Speed | Fast | Slower per sample, but automatable |

Computational Chemistry and Theoretical Studies of 8 Fluoro 4,5 Dimethylquinoline

Molecular Orbital Analysis and Chemical Reactivity Descriptors

Understanding how a molecule will react is a primary goal of theoretical chemistry. The analysis of molecular orbitals and related electronic descriptors provides deep insights into a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, making it more reactive. The locations of the HOMO and LUMO within the molecule highlight the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net For 8-Fluoro-4,5-dimethylquinoline, the electron-withdrawing fluorine atom and electron-donating methyl groups would significantly influence the energies and spatial distributions of these frontier orbitals.

Table 2: Representative Calculated Electronic Properties for Fluorinated Quinoline (B57606) Derivatives

This table provides an example of electronic properties that would be calculated for this compound, based on data for similar compounds.

| Property | Symbol | Representative Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 to -5.8 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -1.1 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.7 to 4.3 | Relates to chemical reactivity and stability |

| Ionization Potential (I) | I ≈ -EHOMO | 5.8 to 6.2 | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 1.1 to 1.5 | Energy released when an electron is added |

Note: These values are illustrative examples derived from studies on similar fluorinated quinoline structures. Actual values require specific computation.

The Molecular Electrostatic Potential (MEP) is a real physical property that maps the electrostatic potential onto the molecule's electron density surface. nih.govmdpi.com It provides a visual representation of the charge distribution from the perspective of an approaching reagent.

MEP maps are color-coded to indicate different potential values:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found near electronegative atoms like nitrogen or oxygen. researchgate.net

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms or in regions of positive charge. d-nb.info

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show a region of strong negative potential around the quinoline nitrogen atom, making it a primary site for protonation and interaction with electrophiles. The electron-withdrawing fluorine atom would also influence the potential across the aromatic system. d-nb.infonih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. raineslab.combeilstein-journals.org A potential energy surface (PES) maps the energy of a molecule as a function of its geometry.

Analysis of Noncovalent Interactions and Intermolecular Forces (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-Stacking)

Noncovalent interactions are critical in determining the supramolecular architecture of molecular crystals, which in turn influences physical properties like solubility and polymorphism. Computational methods are indispensable for visualizing and quantifying these forces.

Hirshfeld Surface Analysis is a powerful tool used to partition crystal space and analyze intermolecular contacts. The Hirshfeld surface is generated based on the electron distribution of a molecule. By mapping properties like normalized contact distance (dnorm) onto this surface, one can visualize regions of significant intermolecular interaction. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). These plots provide quantitative percentages for each type of atomic contact. For quinoline derivatives, common interactions include H···H, C···H/H···C, and contacts involving heteroatoms like N, F, and O. nih.govmdpi.com

In the case of this compound, one would expect the following interactions to be significant:

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C–H···N and C–H···F hydrogen bonds are expected to play a role in the crystal packing. The nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor.

π-Stacking: The aromatic quinoline core facilitates π-π stacking interactions between adjacent molecules, which would be a significant stabilizing force.

H···H Contacts: As with most organic molecules, contacts between hydrogen atoms typically comprise the largest percentage of the surface area. nih.gov

Other Contacts: Interactions involving the fluorine atom (e.g., C···F, H···F) would also be present and quantifiable through Hirshfeld analysis.

Studies on other complex heterocyclic systems show that H···H interactions often account for the largest contribution to the Hirshfeld surface, followed by contacts involving heteroatoms. nih.govmdpi.com For example, an analysis of a triazole derivative revealed that H···H, C-H···C, C-H···Cl, and C-H···N interactions were the primary contributors to intermolecular stabilization. nih.gov

Table 1: Illustrative Example of Hirshfeld Surface Contact Percentages for a Heterocyclic Compound

| Interaction Type | Contribution (%) | Typical Appearance in Fingerprint Plot |

|---|---|---|

| H···H | ~45-60% | Large, diffuse region in the middle of the plot |

| C···H / H···C | ~15-25% | Distinct "wing-like" features |

| Heteroatom···H / H···Heteroatom (e.g., N···H, F···H) | ~10-20% | Sharp, distinct spikes at lower de/di values |

This table presents typical data based on published analyses of various heterocyclic compounds to illustrate the expected output for this compound.

Investigation of Advanced Electronic Properties: Non-linear Optical (NLO) Response

Molecules with significant Non-linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its behavior under a strong electromagnetic field, such as that from a laser. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a key method for predicting the NLO properties of new materials. nih.gov

The primary parameters of interest are the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. researchgate.net For a molecule to have a non-zero β value, it must lack a center of symmetry. The quinoline scaffold, particularly when asymmetrically substituted, is a promising core for NLO materials. researchgate.netnih.gov

Theoretical calculations for quinoline derivatives often show that their NLO response is significantly higher than that of standard reference materials like urea. nih.gov The magnitude of the hyperpolarizability is closely linked to intramolecular charge transfer. The presence of electron-donating groups (like methyl) and electron-withdrawing groups or atoms (like the quinoline nitrogen and the fluorine atom) can enhance this charge transfer and, consequently, the NLO response.

For this compound, DFT calculations could provide the following key NLO parameters. The results would likely show a significant NLO response due to the inherent asymmetry and electronic features of the substituted quinoline ring.

Table 2: Example of Calculated NLO Properties for a Quinoline Derivative Compared to Urea

| Compound | μ (Debye) | ⟨α⟩ (esu) | βtotal (esu) |

|---|---|---|---|

| Urea (Reference) | 1.37 | ~3.5 x 10-24 | ~0.3 x 10-30 |

| Example Quinoline Derivative | ~3-8 | ~20-40 x 10-24 | ~5-15 x 10-30 |

Note: This table provides representative values based on published DFT studies on various quinoline derivatives to illustrate the expected scale of NLO properties. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Methodologies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. These models are built by calculating a set of molecular descriptors and using statistical methods to create a predictive equation.

For a compound like this compound, a QSPR study could predict properties such as boiling point, solubility, or chromatographic retention times. QSAR models are particularly prevalent for the quinoline family, given their widespread medicinal applications. researchgate.net For instance, computational studies have used QSAR to identify fluorinated quinolines as potential inhibitors for proteins involved in viral assembly. nih.gov

A typical QSPR/QSAR study involves:

Dataset Assembly: A series of related compounds with known experimental property/activity values is collected.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters.

Model Building: A mathematical model is created using techniques like multiple linear regression or machine learning to find the best correlation between the descriptors and the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

While a specific QSPR model for the general chemical behavior of this compound is not found in the literature, the methodologies are well-established for this class of compounds.

Theoretical Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides a virtual laboratory to explore these pathways at the molecular level. By using methods like DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For the synthesis of substituted quinolines, theoretical studies can elucidate several aspects:

Regioselectivity: In reactions like electrophilic substitution or metal-catalyzed C-H functionalization, multiple products can be formed. Computational modeling can calculate the activation energies for the different pathways, thereby predicting or explaining the observed product distribution. For example, DFT calculations have been used to understand the site-selectivity in the iridium-catalyzed borylation of 6-fluoroquinolines. acs.org

Catalyst-Substrate Interactions: DFT can model the interaction of a quinoline substrate with a catalyst, such as the adsorption of quinoline on a fluorine-modified cobalt surface during hydrogenation. nih.gov This helps in understanding how the catalyst facilitates the reaction.

Transition State Analysis: Locating the transition state structure and calculating its energy provides the activation barrier for a reaction step. This information is key to understanding reaction kinetics. For example, computational modeling can be used to predict favorable fluorination sites on a tetrahydroquinoline scaffold by analyzing the stability of the reaction's transition states.

A theoretical study of the synthesis of this compound would likely investigate the final cyclization step, comparing the energy barriers for the formation of different potential isomers to explain the selectivity of the chosen synthetic route.

Chemical Reactivity and Functional Group Transformations of 8 Fluoro 4,5 Dimethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. However, substitutions are possible under more forcing conditions. In the case of 8-Fluoro-4,5-dimethylquinoline, the existing substituents will direct the position of further electrophilic attack. The fluorine atom at the 8-position is an ortho-, para-directing deactivator, while the methyl groups at the 4- and 5-positions are ortho-, para-directing activators.

Considering the combined electronic effects, electrophilic attack is most likely to occur on the carbocyclic ring (the benzene ring portion), which is generally more susceptible to electrophilic substitution than the heterocyclic ring in acidic media. The 5-methyl group will strongly activate the ortho (position 6) and para (position 8, already substituted) positions. The 8-fluoro group will direct incoming electrophiles to the ortho (position 7) and para (position 6) positions. Therefore, position 6 is electronically enriched and a likely site for substitution. Position 7 is also a potential site, influenced by the 8-fluoro and, to a lesser extent, the 5-methyl group.

A study on the metal-free C5-halogenation of 8-substituted quinolines has demonstrated that even with a deactivating group at the 8-position, substitution at the 5-position can be achieved. rsc.org However, in this compound, the 5-position is already occupied. Research on the halogenation of 8-methylquinoline (B175542) has also shown a preference for substitution at the C5 position. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 8-Fluoro-4,5-dimethyl-6-nitroquinoline |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 6-Bromo(or Chloro)-8-fluoro-4,5-dimethylquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Likely to be complex due to competing reactions and steric hindrance. |

Nucleophilic Aromatic Substitution Reactions, Particularly at Halogenated Positions

The presence of a fluorine atom on the quinoline ring opens up the possibility of nucleophilic aromatic substitution (SNAr). Such reactions are generally facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this compound, the electronegative fluorine atom and the nitrogen of the quinoline ring system contribute to making the carbon atom at the 8-position susceptible to nucleophilic attack.

| Nucleophile | Reagents and Conditions | Expected Product |

| Amines (e.g., R-NH₂) | Heat, possibly with a base (e.g., K₂CO₃) or in a sealed tube | 8-(Alkylamino)-4,5-dimethylquinoline |

| Alkoxides (e.g., NaOR) | Heat in the corresponding alcohol | 8-Alkoxy-4,5-dimethylquinoline |

| Thiolates (e.g., NaSR) | Heat in a suitable solvent | 8-(Alkylthio)-4,5-dimethylquinoline |

Chemical Modifications Involving the Methyl Groups (e.g., Oxidation, Halogenation, Functionalization)

The two methyl groups at the 4- and 5-positions of the quinoline ring are susceptible to a variety of chemical transformations, particularly those involving the benzylic positions.

Oxidation: The methyl groups can be oxidized to various extents depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl groups to carboxylic acids. Milder and more selective oxidation to the corresponding aldehydes can be achieved using reagents like manganese dioxide. nih.gov

Halogenation: The benzylic protons of the methyl groups can be substituted with halogens (chlorine, bromine) via free-radical halogenation, typically initiated by UV light or a radical initiator. This would yield mono-, di-, or tri-halogenated methyl groups, which are valuable synthetic intermediates.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 8-Fluoro-4,5-quinolinedicarboxylic acid |

| Oxidation to Aldehyde | MnO₂, reflux in a suitable solvent | 8-Fluoro-4,5-quinolinedicarbaldehyde |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), benzoyl peroxide, CCl₄, reflux | 4,5-Bis(bromomethyl)-8-fluoroquinoline |

Reactions Involving the Nitrogen Heteroatom (e.g., N-alkylation, N-oxidation)

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it nucleophilic and basic.

N-alkylation: The nitrogen atom can be readily alkylated using alkyl halides to form quaternary quinolinium salts. These salts can have altered solubility and biological activity compared to the parent molecule.

N-oxidation: The nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Quinoline N-oxides are versatile intermediates in organic synthesis, as the N-oxide group can activate the C2 and C4 positions for nucleophilic attack and can also direct C-H functionalization.

| Reaction Type | Reagents and Conditions | Product |

| N-alkylation | Alkyl halide (e.g., CH₃I) in a suitable solvent | 8-Fluoro-4,5-dimethyl-1-alkylquinolinium halide |

| N-oxidation | m-CPBA or H₂O₂ in acetic acid | This compound 1-oxide |

Ring-Opening and Ring-Closing Reaction Pathways (if relevant)

Ring-opening reactions of the stable quinoline system are generally not facile and require specific and often harsh conditions or specialized reagents. While some transition metal-mediated ring-opening reactions of quinoline have been reported, these are not typically considered general synthetic transformations.

Ring-closing reactions are primarily relevant to the synthesis of the quinoline core itself, which falls outside the scope of the reactivity of the pre-formed this compound molecule.

Derivatization for Complex Molecular Architectures

The functional group transformations discussed in the preceding sections provide a toolbox for the derivatization of this compound into more complex molecular architectures. For instance, the halogenated derivatives obtained from electrophilic substitution or benzylic halogenation can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

The carboxylic acids or aldehydes resulting from the oxidation of the methyl groups can be further functionalized through esterification, amidation, or condensation reactions to build larger molecules. Similarly, the products of nucleophilic substitution at the 8-position can be elaborated upon. The synthesis of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines from the corresponding 4-aminoquinolines is an example of how the quinoline core can be derivatized. nih.gov The derivatization of 8-hydroxyquinolines to create compounds with a range of biological activities further illustrates the potential for creating complex molecules from a substituted quinoline scaffold. mdpi.com

Advanced Research Applications of 8 Fluoro 4,5 Dimethylquinoline in Chemical Science

Exploration as Ligands in Transition Metal Catalysis and Coordination Chemistry

The nitrogen atom in the quinoline (B57606) ring of 8-fluoro-4,5-dimethylquinoline possesses a lone pair of electrons, making it an excellent candidate for a coordinating ligand in transition metal catalysis. Quinoline derivatives are widely recognized for their ability to form stable complexes with various metal ions. guidechem.com These complexes are pivotal in catalyzing a multitude of organic transformations.

The specific substitution pattern of this compound—a fluorine atom at the C8 position and methyl groups at C4 and C5—is expected to influence its catalytic activity. The electron-withdrawing nature of the fluorine atom can modulate the electron density on the quinoline ring system and the coordinating nitrogen, thereby affecting the stability and reactivity of the resulting metal complex. The methyl groups introduce steric bulk, which can be exploited to create specific chiral environments around the metal center, a crucial aspect for asymmetric catalysis.

For instance, research on chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone has shown their effectiveness as ligands in metal-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com In these studies, rhodium complexes with these quinoline-based ligands proved highly effective in terms of both reactivity and enantioselectivity. mdpi.com This highlights the potential of the quinoline scaffold in designing novel chiral catalysts. It is plausible that this compound could be similarly employed or functionalized to create bidentate or polydentate ligands for enantioselective reactions.

Table 1: Potential Attributes of this compound as a Ligand

| Feature | Potential Influence on Catalysis |

|---|---|

| Quinoline Nitrogen | Primary coordination site for transition metals. |

| C8-Fluorine | Modulates electronic properties of the metal center, influencing catalytic activity and stability. |

| C4 & C5-Methyl Groups | Introduce steric hindrance, potentially enabling stereoselective transformations. |

| Aromatic System | Can participate in π-stacking interactions, stabilizing catalyst-substrate intermediates. |

Role in Advanced Materials Science (e.g., Organic Light-Emitting Diodes, Fluorescent Probes, NLO Materials)

Quinoline derivatives are prominent in the field of materials science due to their unique photophysical properties. Their rigid, planar structure and conjugated π-electron system often lead to strong fluorescence and charge-transport capabilities.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of quinoline derivatives, such as Tris-(8-hydroxyquinoline) aluminum (Alq3), are benchmark materials in OLED technology, serving as efficient electron transporters and emitters. researchgate.net The fluorescence properties of the quinoline core are central to this application. The substitution on the this compound ring would be expected to tune the emission wavelength. Fluorination, in particular, can enhance the stability and volatility of materials for vacuum deposition processes used in OLED fabrication, as well as shift the emission color, potentially towards the blue region of the spectrum, which is highly sought after for display applications. researchgate.net

Fluorescent Probes: The inherent fluorescence of the quinoline nucleus makes it an excellent scaffold for developing chemosensors. By attaching specific receptor units, quinoline-based molecules can be designed to exhibit changes in their fluorescence upon binding to target analytes. For example, derivatives of 8-hydroxyquinoline (B1678124) are well-known fluorescent probes for detecting metal ions like zinc. The modification with fluorine and methyl groups on the this compound core could alter its selectivity and sensitivity towards different ions or molecules, opening avenues for new sensor development. guidechem.com

Utilization in Analytical Chemistry as Reference Standards or Detection Reagents

In analytical chemistry, well-characterized, pure compounds are essential as reference standards for the identification and quantification of analytes. Given its defined structure, this compound can serve as a valuable reference standard in chromatographic (GC, HPLC) and spectroscopic (NMR, MS) methods, particularly for the analysis of related fluorinated heterocyclic compounds in environmental or metabolic studies.

Furthermore, its potential fluorescence makes it a candidate for use as a detection reagent. It could be used directly for fluorometric analysis or derivatized to act as a fluorescent tag for labeling non-fluorescent molecules, thereby enabling their sensitive detection. The use of 8-hydroxyquinoline as an analytical reagent for precipitating and separating metal ions, followed by determination through fluorescence analysis, is a classic example of the utility of this class of compounds. guidechem.com

Development as Versatile Building Blocks for Diversified Organic Synthesis

Substituted quinolines are crucial intermediates in organic synthesis, especially in the pharmaceutical and agrochemical industries. nih.gov this compound represents a versatile synthetic building block with multiple reactive sites for further chemical modification.

The fluorine atom at the C8 position is particularly significant. While the C-F bond is strong, in certain activated aromatic systems, fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a straightforward route to a library of 8-substituted quinoline derivatives. Research on the related compound 8-fluoro-3,4-dihydroisoquinoline (B12937770) has demonstrated that the fluorine atom is activated towards nucleophilic substitution by amines, enabling the synthesis of various 8-amino-substituted isoquinolines. researchgate.netmdpi.com

The methyl groups can also be functionalized, for instance, through radical halogenation followed by substitution, or potentially through oxidation to carboxylic acids, further expanding the synthetic utility. The quinoline ring itself can undergo various reactions, including oxidation, reduction, and electrophilic substitution, making this compound a rich platform for generating diverse and complex molecular architectures. researchgate.netmdpi.com

Table 2: Synthetic Potential of this compound

| Position/Group | Type of Reaction | Potential Products |

|---|---|---|

| C8-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | 8-amino, 8-alkoxy, 8-thioether quinoline derivatives. |

| C4/C5-Methyl | Radical Halogenation, Oxidation | Halomethyl, carboxyl quinoline derivatives. |

| Quinoline Ring | Electrophilic Substitution, Reduction | Substituted and tetrahydroquinoline derivatives. |

| Nitrogen Atom | N-Oxidation, Quaternization | Quinoline N-oxides, Quaternary quinolinium salts. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Fluoro-4,5-dimethylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of quinoline precursors. For fluorinated derivatives, microwave-assisted fluorination using KF·2H₂O under controlled temperatures (80–120°C) is efficient, yielding >70% purity . Substituent positioning (e.g., methyl groups at C4/C5) requires regioselective alkylation via Friedländer or Doebner-Miller reactions, with catalysts like AlCl₃. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound from byproducts like 4,5-dichloro analogues .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom at C8 causes deshielding (δ ~8.5–9.0 ppm for aromatic protons), while methyl groups at C4/C5 appear as singlets (δ ~2.3–2.5 ppm) .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks at m/z 205.087 (calculated for C₁₁H₁₀FN).

- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., C–H···F interactions) to confirm spatial arrangement .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound is light-sensitive; store in amber vials under inert gas (N₂/Ar). Degradation under humidity forms 8-hydroxy derivatives, confirmed via TLC monitoring (Rf ~0.6 in CH₂Cl₂/MeOH 9:1). Thermogravimetric analysis (TGA) shows stability up to 200°C, but avoid prolonged heating above 150°C .

Advanced Research Questions

Q. How does the fluorine substituent at C8 influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilic aromatic substitution (EAS) at C2/C6. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Kinetic studies show C7 reactivity dominates (80% yield vs. <10% at C2) due to steric hindrance from methyl groups .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate using:

- Variable Temperature NMR : Resolve overlapping signals (e.g., methyl groups at 298K vs. 323K).

- DFT Calculations : Compare experimental vs. computed IR/Raman spectra (B3LYP/6-311+G(d,p) basis set).

- Database Cross-Checks : Use NIST Chemistry WebBook for reference spectra .

Q. How can researchers optimize experimental design to study hydrogen-bonding interactions in this compound co-crystals?

- Methodological Answer :

- Co-crystallization : Recrystallize with H-bond donors (e.g., sulfonic acids) in ethanol/water (1:1).

- XRD Analysis : Identify motifs like N–H···F (d = 2.8–3.0 Å) or C–H···O (d = 3.2 Å) .

- Thermodynamic Studies : Measure ΔH via DSC to compare stability of polymorphs.

Guidance for Methodological Rigor

- Literature Discrepancies : Replicate synthesis protocols from peer-reviewed journals (e.g., J. Org. Chem.) over vendor-supplied data .

- Data Validation : Use triplicate measurements for kinetic studies and report standard deviations.

- Ethical Reporting : Disclose solvent waste (e.g., DCM/THF) in environmental impact statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.